molecular formula C12H19N5O5 B025691 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline CAS No. 111038-27-8

7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline

Cat. No. B025691
M. Wt: 313.31 g/mol
InChI Key: JUIRIWGSBLYPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline, also known as DPHEAT, is a synthetic derivative of theophylline. It is a xanthine derivative that has been extensively studied for its potential use in various scientific research applications. DPHEAT is a highly soluble compound that can be easily synthesized in the laboratory.

Scientific Research Applications

7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism Of Action

7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline exerts its effects by inhibiting the activity of phosphodiesterase enzymes. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. Increased levels of cAMP and cGMP lead to the activation of protein kinase A and protein kinase G, respectively. These protein kinases then activate various signaling pathways that result in the observed physiological effects of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline.

Biochemical And Physiological Effects

7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been shown to have neuroprotective effects by increasing the expression of brain-derived neurotrophic factor (BDNF).

Advantages And Limitations For Lab Experiments

7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has several advantages for use in lab experiments. It is a highly soluble compound that can be easily synthesized in the laboratory. It has also been extensively studied for its potential use in various scientific research applications. However, 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has some limitations for use in lab experiments. It is a synthetic derivative of theophylline, which may limit its applicability in certain biological systems. Additionally, 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has not been extensively studied for its potential side effects in vivo.

Future Directions

There are several future directions for the study of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline. One potential direction is the further investigation of its neuroprotective effects. 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been shown to increase the expression of BDNF, which is known to play a role in neuronal survival and differentiation. Further studies could investigate the potential use of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the potential side effects of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline in vivo. While 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been extensively studied in vitro, its potential side effects in vivo are not well understood. Further studies could investigate the potential toxicity of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline in animal models.

Synthesis Methods

7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline can be synthesized by reacting theophylline with 2,3-dihydroxypropylamine and ethylene oxide. The reaction takes place in anhydrous ethanol at 80°C for 24 hours. The resulting product is then purified by recrystallization from ethanol to obtain pure 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline.

properties

CAS RN

111038-27-8

Product Name

7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline

Molecular Formula

C12H19N5O5

Molecular Weight

313.31 g/mol

IUPAC Name

7-(2,3-dihydroxypropyl)-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C12H19N5O5/c1-15-9-8(10(21)16(2)12(15)22)17(5-7(20)6-19)11(14-9)13-3-4-18/h7,18-20H,3-6H2,1-2H3,(H,13,14)

InChI Key

JUIRIWGSBLYPRL-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(CO)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(CO)O

synonyms

7-(2,3-dihydroxypropyl)-8-(2-hydroxyethylamino)-1,3-dimethyl-purine-2, 6-dione

Origin of Product

United States

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